molecular formula C11H15NOS B12619493 2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde CAS No. 919291-37-5

2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde

Cat. No.: B12619493
CAS No.: 919291-37-5
M. Wt: 209.31 g/mol
InChI Key: VFPYPFSSRVNDNZ-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a sulfanyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde typically involves the introduction of the sulfanyl group and the aldehyde group onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with 2,2-dimethylpropane-1-thiol in the presence of a base to form 2-[(2,2-Dimethylpropyl)sulfanyl]pyridine. This intermediate is then oxidized to introduce the aldehyde group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: 2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carboxylic acid.

    Reduction: 2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxaldehyde: Similar structure but lacks the sulfanyl group.

    2-[(2,2-Dimethylpropyl)sulfanyl]pyridine: Lacks the aldehyde group.

Uniqueness

2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde is unique due to the presence of both the sulfanyl and aldehyde groups on the pyridine ring

Properties

CAS No.

919291-37-5

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

2-(2,2-dimethylpropylsulfanyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H15NOS/c1-11(2,3)8-14-10-9(7-13)5-4-6-12-10/h4-7H,8H2,1-3H3

InChI Key

VFPYPFSSRVNDNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CSC1=C(C=CC=N1)C=O

Origin of Product

United States

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